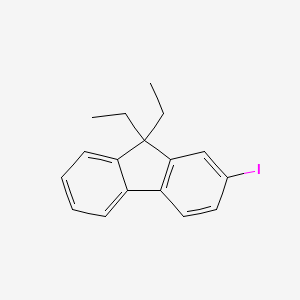

9,9-Diethyl-2-iodo-9H-fluorene

Description

9,9-Diethyl-2-iodo-9H-fluorene is a halogenated fluorene derivative with the molecular formula C₁₇H₁₇I (inferred from structural analogs). It features an iodine atom at the 2-position and ethyl groups at both 9-positions of the fluorene backbone.

Properties

CAS No. |

144981-87-3 |

|---|---|

Molecular Formula |

C17H17I |

Molecular Weight |

348.22 g/mol |

IUPAC Name |

9,9-diethyl-2-iodofluorene |

InChI |

InChI=1S/C17H17I/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 |

InChI Key |

LMPAOSZGWWFJBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Diethyl-2-iodo-9H-fluorene typically involves the iodination of a fluorene derivative. One common method involves the reaction of fluorene with iodine in the presence of an oxidizing agent such as sodium chlorate and sulfuric acid. The reaction is carried out in a mixture of acetic acid and water, followed by extraction and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 9,9-Diethyl-2-iodo-9H-fluorene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

9,9-Diethyl-2-iodo-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene core.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium tert-butoxide in tetrahydrofuran can be used for substitution reactions.

Oxidation: Oxidizing agents like periodic acid can be employed for oxidation reactions.

Coupling: Palladium-catalyzed coupling reactions can be used to form carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

9,9-Diethyl-2-iodo-9H-fluorene has several scientific research applications:

Organic Electronics: It is used as a precursor for the synthesis of organic electroluminescent devices and organic light-emitting diodes (OLEDs).

Materials Science: The compound is utilized in the development of new materials with unique optical and electronic properties.

Chemical Sensors: Fluorene derivatives, including 9,9-Diethyl-2-iodo-9H-fluorene, are explored for their potential as chemical sensors due to their fluorescence properties.

Mechanism of Action

The mechanism of action of 9,9-Diethyl-2-iodo-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and ethyl groups. These functional groups influence the compound’s reactivity and interaction with other molecules. The fluorene core provides a rigid and planar structure, which is beneficial for applications in organic electronics and materials science .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

- Substituent Effects at Position 9: Methyl vs. Diphenyl and Dioctyl Derivatives: Larger substituents (e.g., 9,9-dioctyl in C₂₉H₄₀I₂) enhance molecular weight (642.44 g/mol) and are used in specialized applications like flexible electronics .

Halogen Effects at Position 2 :

- Iodine : Superior leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine or chlorine due to lower bond dissociation energy .

- Bromine/Chlorine : Less reactive but cost-effective for large-scale syntheses .

Analytical Characterization Techniques

Key methods for characterizing these compounds include:

- NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for ethyl/methyl integration at position 9) .

- Mass Spectrometry (HRMS) : Verifies molecular weight and halogen content (e.g., iodine’s isotopic signature) .

- X-ray Crystallography : Resolves steric effects of substituents (e.g., using SHELX software for structure refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.